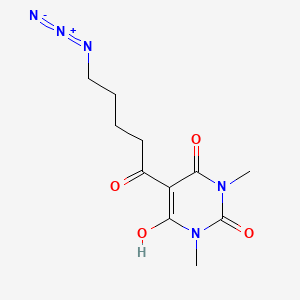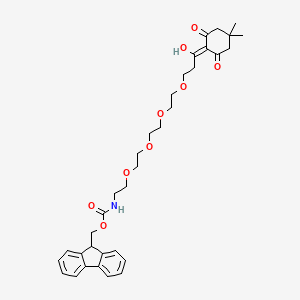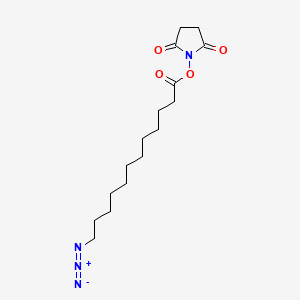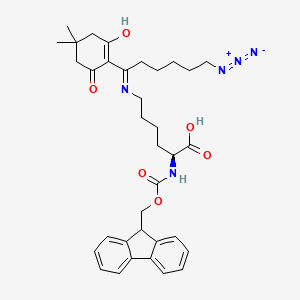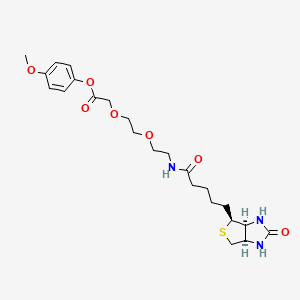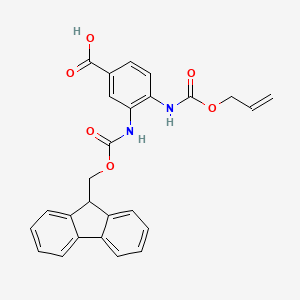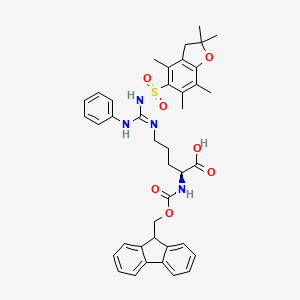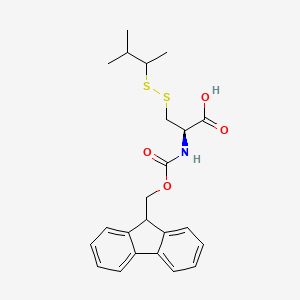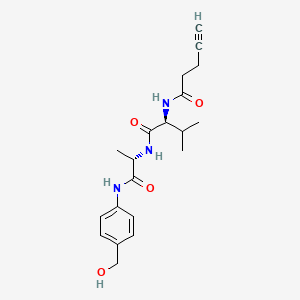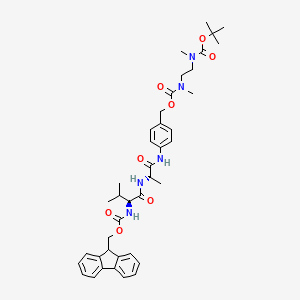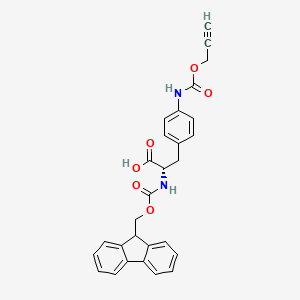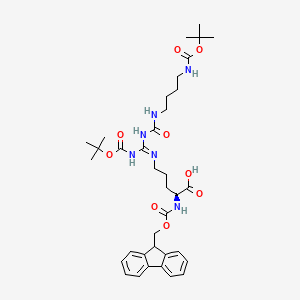
Fmoc-L-Arg(Boc,Bu-NHBoc)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-Arg(Boc,Bu-NHBoc)-OH: is a derivative of the amino acid arginine, which is commonly used in peptide synthesis. The compound is protected with fluorenylmethyloxycarbonyl (Fmoc) on the amino group, and the side chain of arginine is protected with tert-butoxycarbonyl (Boc) and butylcarbamoyl (Bu-NHBoc) groups. These protective groups prevent unwanted reactions during peptide synthesis, making the compound a valuable tool in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Arg(Boc,Bu-NHBoc)-OH typically involves multiple steps:
Protection of the amino group: The amino group of L-arginine is protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the side chain: The guanidino group of arginine is protected with Boc and Bu-NHBoc groups. This can be achieved using Boc anhydride and butyl isocyanate in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Automated peptide synthesizers are often used to streamline the production process.
化学反応の分析
Types of Reactions:
Deprotection Reactions: The protective groups (Fmoc, Boc, Bu-NHBoc) can be removed under specific conditions to yield the free amino acid.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Fmoc group can be removed using piperidine in dimethylformamide (DMF). Boc and Bu-NHBoc groups can be removed using acidic conditions such as trifluoroacetic acid (TFA).
Coupling: Common reagents for coupling reactions include carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) and coupling additives like hydroxybenzotriazole (HOBt).
Major Products:
Deprotected Arginine: Removal of protective groups yields free L-arginine.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains.
科学的研究の応用
Chemistry: Fmoc-L-Arg(Boc,Bu-NHBoc)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides and proteins for research purposes. The protective groups ensure selective reactions, allowing for the synthesis of complex peptides.
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Peptides synthesized using this compound are used in the development of peptide-based drugs. These drugs can target specific proteins or receptors, offering potential treatments for various diseases.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based therapeutics and diagnostic agents.
作用機序
The mechanism of action of peptides synthesized using Fmoc-L-Arg(Boc,Bu-NHBoc)-OH depends on the specific peptide sequence and its target. Generally, these peptides interact with specific proteins or receptors, modulating their activity. The protective groups ensure that the peptide synthesis proceeds without unwanted side reactions, resulting in high-purity peptides.
類似化合物との比較
Fmoc-L-Arg(Boc)-OH: This compound has only the Boc group protecting the guanidino group of arginine.
Fmoc-L-Arg(Pbf)-OH: This compound uses 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) as a protective group for the guanidino group.
Uniqueness: Fmoc-L-Arg(Boc,Bu-NHBoc)-OH offers additional protection for the guanidino group, making it more stable under certain conditions. This can be advantageous in specific synthetic routes where additional stability is required.
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylcarbamoylamino]methylidene]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N6O9/c1-35(2,3)50-32(46)39-20-12-11-19-38-31(45)41-30(42-34(48)51-36(4,5)6)37-21-13-18-28(29(43)44)40-33(47)49-22-27-25-16-9-7-14-23(25)24-15-8-10-17-26(24)27/h7-10,14-17,27-28H,11-13,18-22H2,1-6H3,(H,39,46)(H,40,47)(H,43,44)(H3,37,38,41,42,45,48)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLAYWWVHUHXRB-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCCNC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N6O9 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6288419.png)
